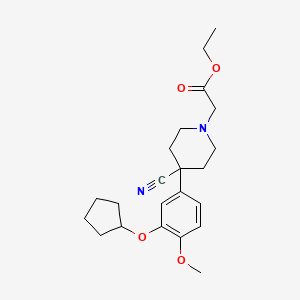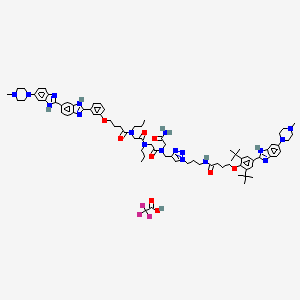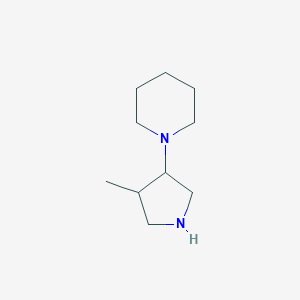![molecular formula C10H13N3Sn B12432808 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with a trimethylstannyl group attached at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine typically involves the introduction of the trimethylstannyl group to a preformed pyrido[2,3-d]pyrimidine scaffold. One common method is the stannylation reaction, where a suitable precursor, such as a halogenated pyrido[2,3-d]pyrimidine, is treated with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and organohalides are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrido[2,3-d]pyrimidines, while coupling reactions can produce complex biaryl compounds.
科学研究应用
7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
作用机制
The mechanism of action of 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trimethylstannyl group can enhance the compound’s lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share the pyrido[2,3-d]pyrimidine core but lack the trimethylstannyl group.
Pyrido[2,3-d]pyrimidin-5-ones: These derivatives also share the core structure and have been explored for their antiproliferative and kinase inhibitory activities.
Uniqueness
The presence of the trimethylstannyl group in 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine imparts unique reactivity and properties that are not observed in its non-stannylated counterparts. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C10H13N3Sn |
|---|---|
分子量 |
293.94 g/mol |
IUPAC 名称 |
trimethyl(pyrido[2,3-d]pyrimidin-7-yl)stannane |
InChI |
InChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3; |
InChI 键 |
PKWFOJVFPXVVJX-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=NC2=NC=NC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)
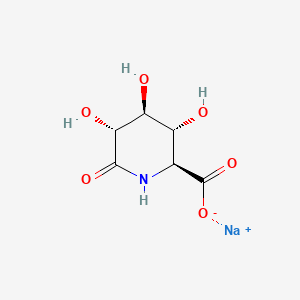
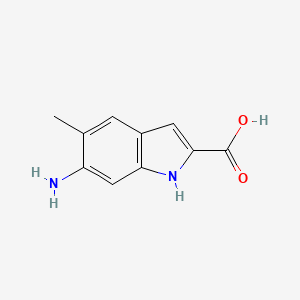

![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)

